6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C14H11BrN2 and a molecular weight of 287.16 g/mol .
Mechanism of Action
Target of Action
Compounds with an imidazo[1,2-a]pyridine core have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It is known that imidazo[1,2-a]pyridines can interact with biological molecules due to their imidazo and pyridine rings
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, are known to interact with various biochemical pathways due to their diverse bioactivity .
Result of Action
Compounds with a similar imidazo[1,2-a]pyridine core have shown anti-bacterial action against specific bacteria .
Action Environment
It’s known that the synthesis of imidazo[1,2-a]pyridines can be influenced by factors such as solvents and temperature .
Biochemical Analysis
Biochemical Properties
6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it modulates the activity of GABA A receptors, which are involved in neurotransmission . These interactions highlight the compound’s potential as a therapeutic agent for treating diseases related to cell cycle dysregulation and neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to inhibit or activate their functions. For instance, the compound inhibits CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it modulates GABA A receptor activity by binding to allosteric sites, enhancing or inhibiting neurotransmission . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its efficacy. Studies have shown that the compound remains stable under standard storage conditions (2-8°C) and room temperature . Over time, its effects on cellular function may change due to degradation or metabolic transformation. Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biological activity, although its potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating neurotransmission . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it localizes to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues also affects its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include heating the reactants under microwave irradiation, which accelerates the reaction and provides high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Coupling Reactions: The phenyl group at the 2nd position can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the core structure.
Scientific Research Applications
6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-methylpyridine
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to the specific substitution pattern on the imidazo[1,2-a]pyridine core. The presence of the bromine atom, methyl group, and phenyl group at specific positions imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Properties
IUPAC Name |
6-bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-7-12(15)8-17-9-13(16-14(10)17)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOBRUVPSCGSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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